

A Comparative Guide to Measurement Uncertainty in 2-Phenylphenol Quantification

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Compound of Interest

Compound Name: 2-Phenylphenol-d5

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The accurate quantification of 2-Phenylphenol (OPP), a widely used fungicide and preservative, is critical in various fields, from food safety to environmental monitoring and pharmaceutical analysis. The choice of analytical methodology directly impacts the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for 2-Phenylphenol quantification, with a focus on their performance characteristics and the associated measurement uncertainty. The information presented is compiled from various validation studies and inter-laboratory comparisons to provide a comprehensive overview.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for 2-Phenylphenol quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Performance Characteristics of GC-MS Methods for 2-Phenylphenol Quantification

Parameter	Dairy Products[1]	Fish & Seafood[2]	Agricultural Products[3]
Linearity (R^2)	Not explicitly stated	Not explicitly stated	Not explicitly stated
LOD	6–40 ng/kg	0.5–20.0 ng/kg	Not explicitly stated
LOQ	Not explicitly stated	Not explicitly stated	0.005 µg/g (5 ng/g)
Recovery (%)	80–108%	84–105%	70–120%
Precision (% RSD)	< 7.6%	< 7.5%	Not explicitly stated
Measurement Uncertainty	Not explicitly stated	Not explicitly stated	Not explicitly stated

Table 2: Performance Characteristics of LC-MS/MS Methods for 2-Phenylphenol Quantification

Parameter	Tomato[4]	Olive Oil[5]	Honeybees[6]
Linearity (R^2)	≥ 0.99	Not explicitly stated	Not explicitly stated
LOD	Not explicitly stated	Not explicitly stated	Not explicitly stated
LOQ	5 µg/kg	0.050 mg/kg (50 µg/kg)	0.005 mg/kg (5 µg/kg)
Recovery (%)	> 70%	70-120%	70–119%
Precision (% RSD)	< 20%	< 20%	< 20% (repeatability)
Measurement Uncertainty	< 50%	Not explicitly stated	< 50%

Table 3: Performance Characteristics of HPLC-UV Method for 2-Phenylphenol Quantification

Parameter	Formulated Products (Inter-laboratory Study)
Linearity (R^2)	Not explicitly stated
LOD	Not explicitly stated
LOQ	Not explicitly stated
Recovery (%)	Not explicitly stated
Precision (% RSD)	Repeatability (RSDr): 0.98 - 3.40% Reproducibility (RSDR): 5.31 - 8.67%
Measurement Uncertainty	Can be estimated from reproducibility data

Understanding Measurement Uncertainty

Measurement uncertainty provides a quantitative indication of the quality of a measurement result, reflecting the range of values within which the true value is believed to lie. It is a critical parameter for making reliable conclusions and comparing results between laboratories. The overall measurement uncertainty is typically estimated by combining the contributions from various sources, primarily the method's precision and bias (trueness).

A "top-down" approach, utilizing data from method validation and inter-laboratory studies, is a practical way to estimate measurement uncertainty. The main components considered are:

- **Precision:** The closeness of agreement between independent test results obtained under stipulated conditions. This is often expressed as the relative standard deviation (RSD) from repeatability (within-laboratory) and reproducibility (between-laboratory) studies.
- **Trueness (Bias):** The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. This is often assessed through recovery studies using certified reference materials or spiked samples.

The combined standard uncertainty (u) can be calculated from the standard uncertainty of the bias ($u(\text{bias})$) and the standard uncertainty of the precision ($u(\text{precision})$), often derived from within-laboratory reproducibility data. The expanded uncertainty (U) is then calculated by

multiplying the combined standard uncertainty by a coverage factor (k), typically $k=2$, which provides a level of confidence of approximately 95%.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results and ensuring their validity. Below are generalized protocols for the quantification of 2-Phenylphenol using GC-MS, LC-MS/MS, and HPLC-UV.

GC-MS Method for 2-Phenylphenol in Dairy Products[\[1\]](#)

This method involves sample preparation, derivatization, and gas chromatography-mass spectrometry analysis.

a) Sample Preparation and Extraction:

- Condition the sample by adding acetonitrile containing 1% formic acid to precipitate fats and proteins.
- Centrifuge the mixture to separate the liquid extract.
- Clean up the extract using continuous solid-phase extraction (SPE).

b) Derivatization:

- The extracted analytes are derivatized by heating in a microwave oven to improve volatility and chromatographic performance.

c) GC-MS Analysis:

- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.
- Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping up to 285°C.[\[1\]](#)
- Mass Spectrometer: Operated in the electron impact (EI) ionization mode. Detection is performed in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
[\[1\]](#)

LC-MS/MS Method for 2-Phenylphenol in Olive Oil[5]

This method utilizes liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity.

a) Sample Preparation and Extraction:

- Dilute the homogeneous olive oil sample with n-hexane.
- Extract the 2-Phenylphenol with acetonitrile.
- Purify the extract using a C18 solid-phase extraction (SPE) cartridge.

b) LC-MS/MS Analysis:

- Liquid Chromatograph: An HPLC or UHPLC system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

HPLC-UV Method for 2-Phenylphenol in Formulated Products

This method is suitable for the analysis of 2-Phenylphenol in less complex matrices where high sensitivity is not the primary requirement.

a) Sample Preparation:

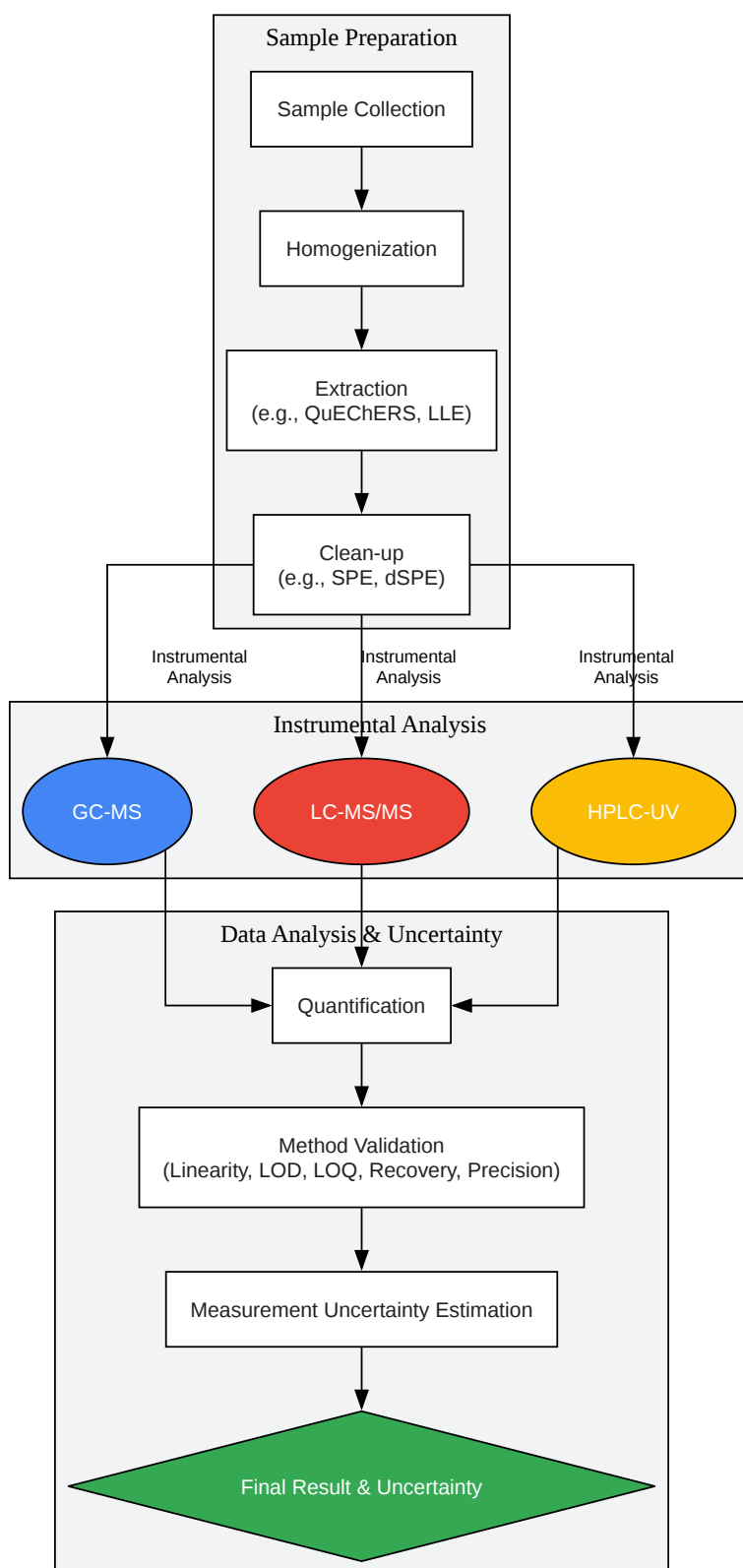
- Dissolve the sample in a suitable solvent, typically the mobile phase.
- Filter the sample solution through a 0.45 µm filter before injection.

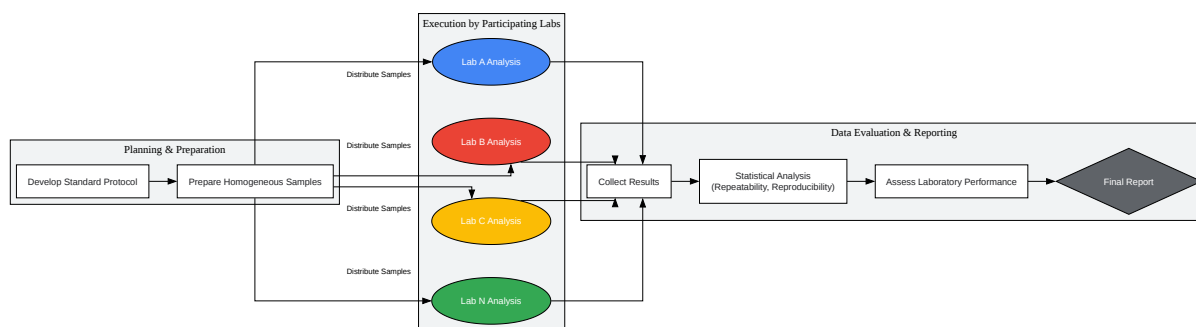
b) HPLC-UV Analysis:

- Liquid Chromatograph: An HPLC system with a UV detector.
- Column: A C18 reversed-phase column.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.^[7]
- Detection: UV detection at a wavelength where 2-Phenylphenol exhibits maximum absorbance.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow for 2-Phenylphenol quantification and the logical relationship of the key steps in an inter-laboratory comparison study.





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